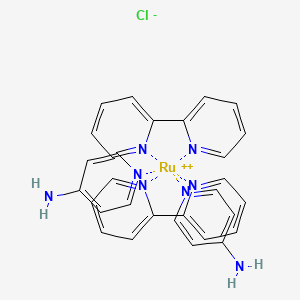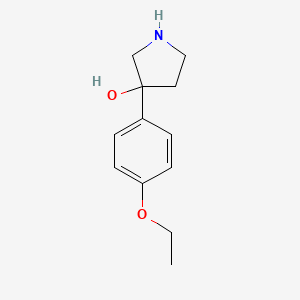
3-(4-Ethoxyphenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a hydroxyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrogen-based 1,3-dipole, such as an azomethine ylide, and an alkenyl dipolarophile . This reaction is known for its regio- and stereoselectivity, making it a popular choice for synthesizing pyrrolidine derivatives. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a more saturated compound .
Scientific Research Applications
3-(4-Ethoxyphenyl)pyrrolidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, pyrrolidine derivatives are studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound may have applications in the pharmaceutical industry as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the 4-ethoxyphenyl group and the hydroxyl group in this compound may confer distinct properties and applications compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-11-5-3-10(4-6-11)12(14)7-8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 |
InChI Key |
JLUDEVDPRVGZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


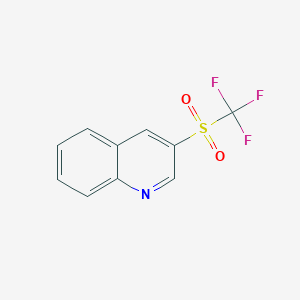
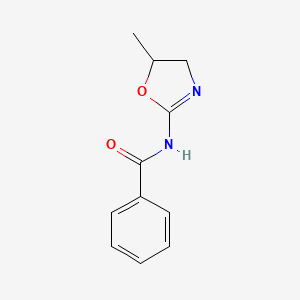
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
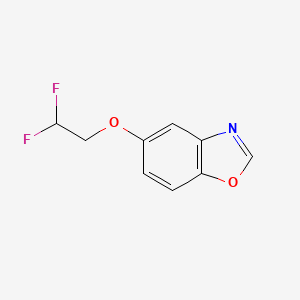
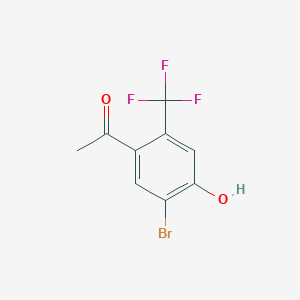
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
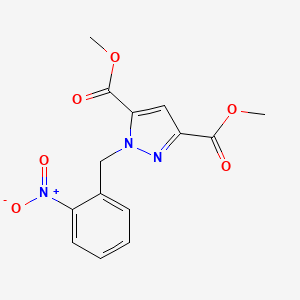

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)
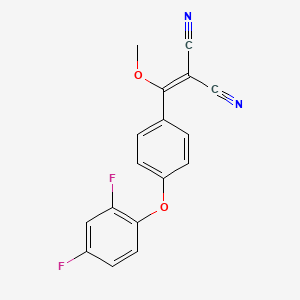
![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
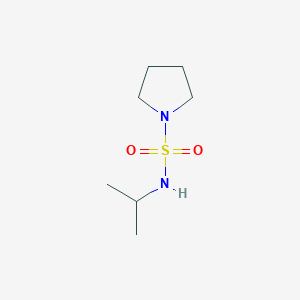
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
